Desmethylene Paroxetine Hydrochloride Salt

Catalog No.
S1786180
CAS No.
1394861-12-1
M.F
C18H21ClFNO3
M. Wt
353.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethylene Paroxetine Hydrochloride Salt

CAS Number

1394861-12-1

Product Name

Desmethylene Paroxetine Hydrochloride Salt

IUPAC Name

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride

Molecular Formula

C18H21ClFNO3

Molecular Weight

353.8

InChI

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1

InChI Key

GIPUDSSHAJOHQK-LINSIKMZSA-N

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl

Synonyms

4-[[(3S,4R)-4-(4-fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol, monohydrochloride

Desmethylene Paroxetine Hydrochloride Salt is a significant metabolite of the selective serotonin reuptake inhibitor Paroxetine, which is commonly used in the treatment of depression and anxiety disorders. The compound is identified by the Chemical Abstracts Service number 159126-30-4 and has the molecular formula C18H21ClFNO3. As a hydrochloride salt, it enhances the solubility of the compound, making it suitable for pharmaceutical applications .

Desmethylene Paroxetine, like its parent compound Paroxetine, is not thought to have a direct pharmacological effect. However, it might contribute to the overall action of Paroxetine through mechanisms that are not yet fully understood [].

Paroxetine's mechanism of action involves inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, sleep, and appetite. By increasing serotonin levels in the brain, Paroxetine helps alleviate symptoms of depression and anxiety [].

Paroxetine can cause side effects like nausea, dizziness, and sexual dysfunction []. In rare cases, it can lead to suicidal thoughts, especially in young adults [].

Biomarker for Paroxetine Use

  • DMPH is the major metabolite of paroxetine found in urine. This means that when someone takes paroxetine, their body breaks it down, and DMPH is one of the main byproducts excreted in the urine.
  • Scientists can use the presence of DMPH in urine samples to detect recent paroxetine use. This application is particularly relevant in toxicology or forensic analysis to determine if someone has taken paroxetine [].

The chemical structure of Desmethylene Paroxetine Hydrochloride Salt allows it to undergo various reactions typical of organic compounds. Notably, it can participate in:

  • Hydrolysis: The hydrochloride salt can dissociate in aqueous solutions, releasing hydrochloric acid and forming the free base.
  • Nucleophilic Substitution: The presence of the nitrogen atom allows for potential nucleophilic attack, leading to substitution reactions.
  • Oxidation: As a metabolite, it may be subject to further oxidation reactions in biological systems.

These reactions are essential for understanding its stability, reactivity, and metabolic pathways.

Desmethylene Paroxetine Hydrochloride Salt exhibits pharmacological activity similar to that of its parent compound, Paroxetine. It acts primarily as a selective serotonin reuptake inhibitor, which means it increases serotonin levels in the brain by inhibiting its reabsorption into neurons. This mechanism is crucial for alleviating symptoms associated with mood disorders. Studies have shown that Desmethylene Paroxetine has comparable potency in serotonin uptake inhibition, contributing to its therapeutic effects .

The synthesis of Desmethylene Paroxetine Hydrochloride Salt typically involves:

  • Reduction Reactions: Starting from Paroxetine, reduction processes can be employed to remove specific functional groups.
  • Chemical Modifications: Various chemical transformations such as demethylation can be utilized to achieve the desired structure.
  • Salt Formation: The final step often involves reacting the free base with hydrochloric acid to form the hydrochloride salt.

These synthetic pathways are crucial for producing Desmethylene Paroxetine in a laboratory setting .

Desmethylene Paroxetine Hydrochloride Salt has several applications:

  • Pharmaceutical Research: It is used as a reference compound in studies related to antidepressant efficacy and metabolism.
  • Clinical Studies: Its role as a metabolite provides insights into the pharmacokinetics and pharmacodynamics of Paroxetine.
  • Drug Development: Understanding its properties aids in developing new antidepressants with improved efficacy and safety profiles.

Research on Desmethylene Paroxetine Hydrochloride Salt includes interaction studies with various biological systems:

  • Drug Interactions: It may interact with other medications that affect serotonin levels, necessitating careful monitoring during co-administration.
  • Metabolic Pathways: Studies have explored how this compound is metabolized within the body, revealing interactions with liver enzymes such as cytochrome P450.
  • Receptor Binding Studies: Investigations into receptor binding affinities help elucidate its pharmacological profile compared to other antidepressants .

Several compounds share structural or functional similarities with Desmethylene Paroxetine Hydrochloride Salt. Here are a few notable examples:

Compound NameSimilarityUnique Features
ParoxetineParent compoundStronger selectivity for serotonin reuptake
FluoxetineSelective serotonin reuptake inhibitorDifferent side effect profile
SertralineSelective serotonin reuptake inhibitorLonger half-life
VenlafaxineSerotonin-norepinephrine reuptake inhibitorBroader spectrum of action

Desmethylene Paroxetine stands out due to its specific metabolic role as a major metabolite of Paroxetine, influencing its pharmacological effects and safety profile .

Molecular Formula and Weight

Desmethylene paroxetine hydrochloride salt exists in two distinct chemical forms depending on whether it is considered as the free base or the hydrochloride salt form. The free base form of desmethylene paroxetine has the molecular formula C₁₈H₂₀FNO₃ with a molecular weight of 317.35 g/mol [2]. The hydrochloride salt form, which is the compound of primary interest, has the molecular formula C₁₈H₂₁ClFNO₃ and a molecular weight of 353.82 g/mol [3] [7].

The compound is also known by several synonyms including 4-[[(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol Hydrochloride, (3S-trans)-4-[[4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol Hydrochloride, and Paroxetine catechol [2] [6]. The Chemical Abstracts Service number for this compound is reported as both 159126-30-4 and 1394861-12-1 in various literature sources, with some discrepancy observed between different databases [2] [6] [7].

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₁₈H₂₀FNO₃C₁₈H₂₁ClFNO₃
Molecular Weight317.35 g/mol353.82 g/mol
CAS Number159126-30-41394861-12-1

Stereochemistry and Absolute Configuration

Desmethylene paroxetine hydrochloride salt maintains the same stereochemical configuration as its parent compound paroxetine, possessing two chiral centers located at positions 3 and 4 of the piperidine ring [20] [25]. The absolute configuration of the compound is (3S,4R), which corresponds to the pharmacologically active stereoisomer observed in paroxetine [21] [23].

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the compound exhibits the S configuration at the C-3 position and the R configuration at the C-4 position [23]. This specific stereochemical arrangement is critical for maintaining the structural integrity that allows the compound to function as a metabolite of paroxetine [20] [25].

The International Union of Pure and Applied Chemistry name for the compound reflects this stereochemistry: (3S,4R)-3-(1,2-dihydroxyphenoxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride [33]. The retention of the (3S,4R) configuration is essential for the compound's recognition by metabolic enzymes and its role in paroxetine biotransformation pathways [16] [20].

Crystallographic Parameters

Limited crystallographic data is available in the literature for desmethylene paroxetine hydrochloride salt. The compound exists as a solid crystalline material under standard conditions [2]. While specific unit cell parameters and space group information are not extensively documented for this particular compound, related structural studies on paroxetine and its analogs provide insight into potential crystallographic behavior [4] [18].

The molecular structure can be analyzed through comparison with paroxetine crystal structures, which show that the piperidine ring adopts a chair conformation with the fluorophenyl and hydroxymethyl substituents positioned in equatorial orientations [4]. The catechol moiety in desmethylene paroxetine replaces the methylenedioxyphenyl group present in paroxetine, potentially affecting intermolecular hydrogen bonding patterns in the crystal lattice [16] [20].

Storage recommendations indicate that the compound should be maintained at -20°C, suggesting potential thermal instability that may affect crystalline structure at elevated temperatures [2] [19].

Physical Properties

Solubility Profile

Desmethylene paroxetine hydrochloride salt exhibits limited solubility in aqueous media but demonstrates enhanced solubility in organic solvents [2] [10]. The compound shows slight solubility in dimethyl sulfoxide and methanol according to standard pharmaceutical testing protocols [2].

Quantitative solubility data indicates that the compound dissolves at concentrations of 20 mg/mL in both ethanol and dimethyl sulfoxide, while achieving higher solubility of 30 mg/mL in dimethylformamide [10]. Water solubility remains undetermined in available literature, though the hydrochloride salt form typically enhances aqueous solubility compared to the free base [10].

SolventSolubility
Dimethyl Sulfoxide20 mg/mL
Ethanol20 mg/mL
Dimethylformamide30 mg/mL
MethanolSlightly soluble
WaterNot determined

Stability Characteristics

The stability profile of desmethylene paroxetine hydrochloride salt indicates that the compound requires storage under controlled conditions to maintain chemical integrity [2] [19]. Recommended storage temperature is -20°C, suggesting thermal sensitivity that may lead to degradation at ambient temperatures [2] [19].

The compound appears as a yellow solid under standard conditions, which may indicate the presence of chromophoric groups or potential oxidation products [2]. The catechol moiety present in the structure is inherently susceptible to oxidation, which could contribute to stability concerns under aerobic conditions [16] [20].

As a major metabolite of paroxetine, the compound demonstrates sufficient stability for analytical applications including high-performance liquid chromatography and mass spectrometry analysis [14] [17]. The predicted ionization constant (pKa) of 9.39±0.10 suggests that the compound will exist predominantly in its protonated form under physiological pH conditions [2].

Melting Point and Thermal Properties

The melting point of desmethylene paroxetine hydrochloride salt is reported as 104-107°C, indicating a relatively narrow melting range typical of pure crystalline compounds [2]. This thermal behavior contrasts with paroxetine hydrochloride, which exhibits a melting point range of 120-138°C, suggesting that the structural modification affects intermolecular interactions in the solid state [9] [11].

The predicted boiling point is calculated as 509.6±50.0°C under standard atmospheric pressure, though this value represents a theoretical prediction rather than experimental determination [2]. The density is predicted to be 1.233±0.06 g/cm³, providing information about the molecular packing efficiency in the crystalline state [2].

Thermal PropertyValue
Melting Point104-107°C
Boiling Point (predicted)509.6±50.0°C
Density (predicted)1.233±0.06 g/cm³

Comparative Structural Analysis with Paroxetine

Desmethylene paroxetine hydrochloride salt represents a demethylenated metabolite of paroxetine, formed through the enzymatic cleavage of the methylenedioxyphenyl group present in the parent compound [16] [20] [34]. This biotransformation involves cytochrome P450 2D6-mediated demethylenation, which converts the methylenedioxy group to a catechol functionality [34] [35].

The structural comparison reveals that while paroxetine contains a 1,3-benzodioxole moiety (methylenedioxyphenyl group), desmethylene paroxetine features a 1,2-dihydroxybenzene (catechol) group [20] [33]. This modification significantly alters the electronic properties and hydrogen bonding capacity of the molecule, as the catechol group can participate in additional intermolecular interactions compared to the cyclic acetal structure in paroxetine [16].

The molecular weight difference between paroxetine (329.37 g/mol as free base) and desmethylene paroxetine (317.35 g/mol as free base) reflects the loss of a methylene group (CH₂) during the demethylenation process [2] [8]. This structural change affects the compound's lipophilicity and potentially its pharmacokinetic properties [12].

Both compounds maintain the same stereochemical configuration at the piperidine ring, with the (3S,4R) absolute configuration preserved during metabolic transformation [20] [23]. The fluorophenyl substituent remains unchanged, ensuring that key structural features responsible for serotonin transporter recognition are maintained [4] [18].

Structural FeatureParoxetineDesmethylene Paroxetine
Aromatic SubstituentMethylenedioxyphenylCatechol
Molecular FormulaC₁₉H₂₀FNO₃C₁₈H₂₀FNO₃
Molecular Weight329.37 g/mol317.35 g/mol
Stereochemistry(3S,4R)(3S,4R)
Hydrogen Bond Donors13

Dates

Modify: 2023-08-15
1.Mattson, R.J.,Catt, J.D.,Denhart, D.J., et al. Conformationally restricted homotryptamines. 2. Indole cyclopropylmethylamines as selective serotonin reuptake inhibitors. Journal of Medicinal Chemistry 48(19), 6023-6034 (2005).

Explore Compound Types